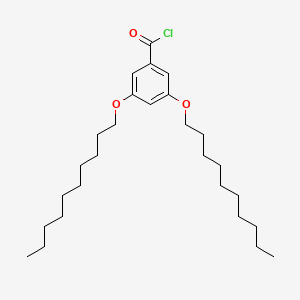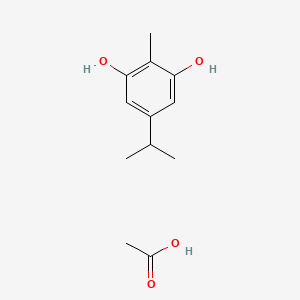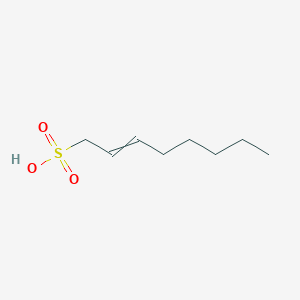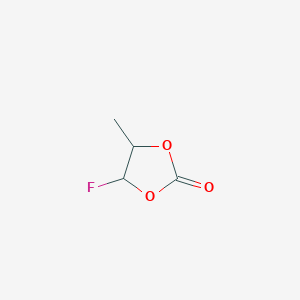![molecular formula C20H42O3 B14302092 2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol CAS No. 113181-09-2](/img/structure/B14302092.png)
2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol is an organic compound with the molecular formula C20H42O3. It is a type of glycol ether, characterized by its long alkyl chain and multiple ether linkages. This compound is known for its surfactant properties, making it useful in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol typically involves the reaction of 2-(2-(2-chloroethoxy)ethoxy)ethanol with 2-hexyldecanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-hexyldecanol attacks the chloroethoxy group, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as potassium carbonate, can further enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether linkages can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted ethers and alcohols.
Aplicaciones Científicas De Investigación
2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a solvent in organic reactions.
Biology: Employed in the formulation of biological buffers and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, emulsifiers, and lubricants.
Mecanismo De Acción
The mechanism of action of 2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, enhancing their solubility and stability. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the transport of molecules across cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol: Similar structure but contains a thiol group instead of a hydroxyl group.
2-{2-[2-(2-Chloroethoxy)ethoxy]ethanol: Contains a chloro group, making it more reactive in substitution reactions.
2-{2-[2-(2-Aminoethoxy)ethoxy]ethanol: Contains an amino group, which can participate in additional types of chemical reactions.
Uniqueness
2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly effective as a surfactant and solubilizing agent, distinguishing it from other similar compounds.
Propiedades
Número CAS |
113181-09-2 |
|---|---|
Fórmula molecular |
C20H42O3 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
2-[2-(2-hexyldecoxy)ethoxy]ethanol |
InChI |
InChI=1S/C20H42O3/c1-3-5-7-9-10-12-14-20(13-11-8-6-4-2)19-23-18-17-22-16-15-21/h20-21H,3-19H2,1-2H3 |
Clave InChI |
QQIVPCAXRGXCTA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCC)COCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N'-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide](/img/structure/B14302026.png)
![1-[1-(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)ethyl]-1H-indene](/img/structure/B14302029.png)


![N,N-Dimethyl-4-[4-(pyren-1-YL)butyl]aniline](/img/structure/B14302044.png)


![1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione](/img/structure/B14302073.png)




